Scopine

説明

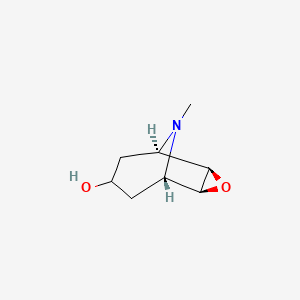

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4(10)3-6(9)8-7(5)11-8/h4-8,10H,2-3H2,1H3/t4?,5-,6+,7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMXSEMBHGTNKT-UPGAHCIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030466, DTXSID301151677 | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-45-3, 498-46-4 | |

| Record name | 6,7-Epoxytropine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol, 9-methyl-, (1α,2β,4β,5α,7α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5LGM3Q28U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Scopine from Scopolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of scopine from scopolamine, with a primary focus on the prevalent and high-yielding reductive hydrolysis of scopolamine hydrobromide. This document details the experimental protocols, quantitative data, and logical workflows to support research, development, and manufacturing activities in the pharmaceutical sciences.

Introduction

This compound is a valuable chiral intermediate in the synthesis of various anticholinergic drugs, most notably tiotropium bromide, a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The efficient and high-purity synthesis of this compound is therefore of significant interest. While classical hydrolysis of the ester bond in scopolamine can yield this compound, the most commonly employed and industrially scalable method involves the reductive cleavage of the tropic acid moiety from scopolamine hydrobromide using a reducing agent such as sodium borohydride. This process is often referred to as a hydrolysis in the context of the work-up procedure required to break down borate complexes. This guide will focus on this reductive hydrolysis method.

Reaction Pathway: Reductive Hydrolysis

The conversion of scopolamine to this compound via reductive hydrolysis involves the use of a reducing agent to cleave the ester bond. The most cited method utilizes sodium borohydride in an alcoholic solvent. The reaction proceeds by the reduction of the ester to the corresponding alcohols, this compound and tropic alcohol.

Figure 1: General workflow for the synthesis of this compound hydrobromide from scopolamine hydrobromide trihydrate via reductive hydrolysis.

Quantitative Data Summary

The yield and purity of this compound hydrobromide are critical parameters in its synthesis. The following table summarizes quantitative data from various reported procedures.

| Parameter | Value | Reference |

| Starting Material | Scopolamine Hydrobromide Trihydrate | [1] |

| Reducing Agent | Sodium Borohydride (NaBH4) | [1][2][3] |

| Solvent | Ethanol | [1][2][3] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Yield of this compound HBr | 88.2 - 98.5% | [1] |

| Inorganic Impurities | < 5% (typically 0.5 - 4.0%) | [1] |

| Key Organic Impurity | Scopoline | [1] |

Detailed Experimental Protocols

The following protocols are based on documented laboratory and pilot-scale syntheses.

Laboratory Scale Synthesis of this compound Hydrochloride

This protocol is adapted from a comparative example in patent literature.[2]

Materials:

-

Scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol)

-

Absolute ethanol (100 mL)

-

Sodium borohydride (4.0 g, 105.7 mmol)

-

Water (4.8 mL)

-

Diethyl ether (50 mL)

-

2M Hydrochloric acid in diethyl ether

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in absolute ethanol in a reaction vessel and cool to approximately 0 °C.

-

Add sodium borohydride portion-wise, maintaining the internal temperature at a maximum of 30 °C.

-

Add water to the reaction mixture.

-

Stir the reaction for 3.5 hours, monitoring for completion.

-

Upon completion, add diethyl ether.

-

Cool the reaction mixture to 0 °C and acidify to a pH of about 2 with 2M hydrochloric acid in diethyl ether.

-

Isolate the precipitated this compound hydrochloride.

Optimized Large-Scale Production of this compound Hydrobromide

This protocol is an example of a scaled-up process for higher yields and purity.[1]

Materials:

-

Scopolamine hydrobromide trihydrate (100 g, 228.2 mmol)

-

Ethanol (1 L)

-

Sodium borohydride (30.2 g, 798.7 mmol)

-

Hydrobromic acid (HBr) solution

Procedure:

-

Suspend scopolamine hydrobromide trihydrate in ethanol in a suitable reactor and cool the mixture to 0 °C.

-

Add sodium borohydride portion-wise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Filter the inorganic salts from the reaction mixture.

-

Concentrate the filtrate.

-

Add hydrobromic acid to the concentrated filtrate to precipitate this compound hydrobromide.

-

Isolate the crystalline this compound hydrobromide by filtration and dry under vacuum.

Key Process Considerations and Impurity Profile

The synthesis of this compound from scopolamine requires careful control of reaction conditions to maximize yield and minimize the formation of impurities.

Figure 2: Logical relationship between process parameters and product quality in this compound synthesis.

A critical aspect of this synthesis is the management of both organic and inorganic impurities. The primary organic impurity is scopoline, which can form under certain conditions.[1] Inorganic impurities, largely borate salts from the sodium borohydride, must be effectively removed during the work-up, as their presence can negatively impact the yield and purity of subsequent synthetic steps, such as the production of N-demethyl-tiotropium.[1][2] The purification process often involves the addition of water to the filtrate to precipitate insoluble inorganic salts, followed by filtration before the final crystallization of the this compound salt.[2]

The epoxide ring in this compound is sensitive to high temperatures, and decomposition can occur at temperatures above 50 °C.[1] Therefore, thermal exposure during steps like solvent evaporation should be carefully controlled.

Conclusion

The reductive hydrolysis of scopolamine hydrobromide with sodium borohydride is a robust and high-yielding method for the synthesis of this compound, a key pharmaceutical intermediate. Careful control of reaction temperature, reagent addition, and purification steps are essential to achieve high purity and yield, which are critical for the overall efficiency of manufacturing processes for drugs like tiotropium bromide. The detailed protocols and process considerations outlined in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. WO2021133280A1 - An improved process for preparation of this compound hydrobromide - Google Patents [patents.google.com]

- 2. EP2018379A2 - this compound salts and their use in processes for the preparation of n-demethyl-tiotropium and tiotropium bromide - Google Patents [patents.google.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

The Synthesis and Biological Frontier of Scopine Derivatives: A Technical Guide

Introduction: Scopine, a bicyclic tropane alkaloid, represents a pivotal scaffold in medicinal chemistry and pharmaceutical development. Derived from the natural product scopolamine, its rigid structure and inherent functionalities make it an ideal starting point for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthetic methodologies used to create this compound derivatives and a comprehensive overview of their biological activities, with a focus on their applications as anticholinergic agents and central nervous system (CNS) targeting compounds. For researchers and drug development professionals, understanding the nuances of this compound chemistry and pharmacology is crucial for innovating new therapeutics.

I. Synthesis of this compound Derivatives

The journey from naturally occurring alkaloids to potent therapeutic agents involves sophisticated chemical transformations. The synthesis of this compound derivatives primarily begins with the isolation of the this compound core, followed by functionalization, most commonly through esterification.

Preparation of the this compound Intermediate

The most common and efficient method for obtaining the this compound core is through the chemical reduction of scopolamine. Scopolamine, readily available from plants of the Solanaceae family, serves as the primary precursor. The ester group in scopolamine is reduced, typically using a hydride-based reducing agent, to yield the free hydroxyl group characteristic of this compound.

A widely employed method involves the use of sodium borohydride. For instance, scopolamine hydrobromide can be reduced to this compound hydrochloride, which can then be converted to this compound base or other salts as needed for subsequent reactions.

Figure 1: General workflow for the synthesis of this compound derivatives.

Key Synthetic Reactions

Transesterification: This is a cornerstone reaction for producing a vast number of this compound esters, including the precursor to the widely used bronchodilator, tiotropium bromide. The reaction typically involves reacting this compound with a methyl ester, such as methyl di-(2-thienyl)glycolate, in the presence of a base.[1][2] Various basic conditions have been explored, from strong bases like sodium methoxide or sodium hydride to sterically hindered bases like potassium tert-butoxide, to drive the reaction to completion.[1] The choice of solvent (e.g., toluene, dimethylformamide) and temperature is critical for optimizing yield and minimizing side products.[1]

Quaternization: For derivatives intended as muscarinic antagonists, such as tiotropium, a final quaternization step is necessary. This involves reacting the tertiary amine of the this compound ring system with an alkylating agent, commonly methyl bromide, to form a quaternary ammonium salt.[2] This modification enhances the compound's affinity for the muscarinic receptor.

Prodrug Conjugation: this compound's ability to cross the blood-brain barrier has led to its use as a brain-targeting moiety. In this approach, a therapeutic agent, like the anticancer drug chlorambucil, is chemically linked to the hydroxyl group of this compound, creating a prodrug. This strategy leverages this compound's pharmacokinetic properties to deliver the active drug to the CNS.

Figure 2: Key steps in the synthesis of the anticholinergic drug tiotropium bromide.

Experimental Protocols

This protocol is adapted from procedures described in patent literature for the reduction of scopolamine.

-

Suspend scopolamine hydrobromide trihydrate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of starting material).

-

Cool the suspension to 0°C using an ice bath.

-

Add sodium borohydride (approx. 3.0 eq) portion-wise, ensuring the internal temperature does not exceed 30°C. Vigorous gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 16-24 hours to ensure completion.

-

Add water (approx. 0.5 mL per gram of starting material) to quench any remaining sodium borohydride.

-

Filter the mixture through a pad of diatomaceous earth (e.g., Celite) to remove inorganic salts, washing the pad with additional ethanol.

-

The resulting filtrate contains this compound. It can be acidified with an appropriate acid (e.g., HBr or HCl) to precipitate the corresponding salt or used directly as the base after solvent removal and workup.

This protocol is a generalized procedure based on methods for synthesizing the di-(2-thienyl)glycolic acid this compound ester.[1]

-

In a flask equipped with a condenser, dissolve this compound (1.0 eq) and methyl di-(2-thienyl)glycolate (1.0-1.05 eq) in toluene (approx. 5-10 mL per gram of this compound).

-

Heat the solution to 70-90°C with stirring.

-

Gradually add a strong base, such as sodium methoxide (1.0 eq), in portions over 15-30 minutes.

-

Maintain the reaction at 90°C under reduced pressure (10-30 kPa) for approximately 5 hours. During this time, methanol, a byproduct of the transesterification, is removed by distillation.

-

After the reaction is complete, cool the mixture and add it to a mixture of ice and 2M HCl to quench the reaction and neutralize the base.

-

The product can then be extracted into an organic solvent, followed by purification steps such as crystallization or chromatography.

II. Biological Activity of this compound Derivatives

The rigid tropane skeleton of this compound serves as an excellent anchor for positioning pharmacologically active moieties, leading to compounds with high affinity for various biological targets.

Anticholinergic Activity

The most prominent biological activity of this compound derivatives is their function as antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are pivotal in mediating the functions of the parasympathetic nervous system.

Mechanism of Action: this compound derivatives, particularly the quaternary ammonium salts like tiotropium bromide, act as competitive antagonists at mAChRs. They bind to the receptor's active site, physically blocking the endogenous neurotransmitter, acetylcholine, from binding and initiating a cellular response. This blockade of parasympathetic signaling leads to effects such as bronchodilation (relaxation of airway smooth muscle), reduced salivary and mucus secretion, and mydriasis (pupil dilation). Tiotropium, for example, exhibits a degree of selectivity for M1 and M3 receptor subtypes over M2, which contributes to its favorable therapeutic profile in treating chronic obstructive pulmonary disease (COPD).

Figure 3: Mechanism of action for anticholinergic this compound derivatives.

Central Nervous System (CNS) Activity

The lipophilic nature of the this compound scaffold allows certain derivatives to penetrate the blood-brain barrier (BBB), making it a valuable moiety for developing CNS-active drugs.

Brain-Targeting Prodrugs: A key example is the Chlorambucil-Scopine (CHLS) prodrug, designed to treat brain tumors like glioma. Chlorambucil, an alkylating agent, has poor BBB penetration on its own. By conjugating it to this compound, the resulting CHLS prodrug exhibits significantly enhanced brain uptake. Tissue distribution studies have shown that the concentration of CHLS in the brain can be over 12 times higher than that of chlorambucil alone. Once in the brain, the ester linkage is cleaved, releasing the active chlorambucil to exert its cytotoxic effects on glioma cells.

Figure 4: Brain-targeting logic of the Chlorambucil-Scopine (CHLS) prodrug.

Other CNS Targets: Research into other tropane alkaloids, structurally related to this compound, has shown that derivatives can be synthesized to target various CNS proteins, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This highlights the potential of the this compound scaffold for developing treatments for a range of neurological and psychiatric disorders.

Summary of Biological Activity Data

The following table summarizes key quantitative data for representative this compound derivatives, demonstrating their potency and therapeutic potential.

| Compound/Derivative | Biological Target/Assay | Activity Metric | Value | Reference |

| Tiotropium Bromide | Muscarinic Receptors (M1, M3) | Antagonist | High Affinity | [2] |

| Chlorambucil-Scopine (CHLS) | C6 Glioma Cell Viability | IC₅₀ | 65.42 nM | |

| Chlorambucil (Control) | C6 Glioma Cell Viability | IC₅₀ | > 400 nM | |

| CHLS Prodrug | Brain Tissue Distribution | Cmax (vs. CHL) | 12.2-fold increase | |

| CHLS Prodrug | Brain Tissue Distribution | AUC₀-t (vs. CHL) | 14.25-fold increase |

Experimental Protocols (Biological Assays)

This is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

-

Cell Culture: Culture glioma cells (e.g., C6) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., CHLS) and a control (e.g., Chlorambucil) in culture media.

-

Incubation: Remove the old media from the wells and add the media containing the various concentrations of the test compounds. Include untreated wells as a negative control. Incubate the plates for 48-72 hours.

-

Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) according to the manufacturer's instructions. This typically involves adding the reagent and incubating for a specified time.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the readings to the untreated control wells. Plot the cell viability (%) against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

III. Conclusion and Future Perspectives

This compound derivatives have firmly established their importance in pharmacology, from potent anticholinergics that manage respiratory diseases to innovative prodrugs that target the central nervous system. The synthetic versatility of the this compound scaffold allows for fine-tuning of its physicochemical and pharmacological properties. Future research is likely to expand on the use of this compound as a CNS delivery vector for a wider range of therapeutics. Furthermore, the exploration of novel ester and ether derivatives may uncover compounds with unique activities against new biological targets, continuing the evolution of this remarkable natural product scaffold into next-generation medicines. The detailed understanding of the synthesis and structure-activity relationships presented in this guide serves as a foundational resource for scientists dedicated to this promising area of drug discovery.

References

The Enigmatic Metabolite: A Technical Guide to the Mechanism of Action of Scopine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a well-known tropane alkaloid with potent anticholinergic properties, undergoes extensive metabolism in the body, giving rise to a number of metabolites. Among these, scopine has emerged as a molecule of significant interest. While historically overshadowed by its parent compound, recent research has begun to illuminate the unique pharmacological profile of this compound, suggesting it is more than just an inactive byproduct. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action: Interaction with Muscarinic Acetylcholine Receptors

The primary mechanism of action of this compound, elucidated through in vitro studies, is its interaction with muscarinic acetylcholine receptors (mAChRs). Unlike its parent compound, scopolamine, which is a potent antagonist, this compound exhibits a more nuanced interaction profile.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the key quantitative data regarding this compound's binding affinity for cholinergic receptors.

| Receptor Target | Parameter | Value | Reference |

| Muscarinic Acetylcholine Receptors | IC50 | 3 µM | [1] |

| Nicotinic Acetylcholine Receptors | IC50 | >500 µM | [1] |

This data clearly demonstrates that this compound is a selective ligand for muscarinic receptors, with significantly lower affinity for nicotinic receptors. The micromolar affinity for mAChRs suggests that at physiological concentrations following scopolamine administration, this compound may contribute to the overall cholinergic modulation.

Signaling Pathways

Upon binding to muscarinic receptors, this compound is likely to modulate downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling pathways: the Gq/11 pathway and the Gi/o pathway.[2][3]

Postulated Signaling Cascade of this compound at Muscarinic Receptors

Figure 1: Postulated Gq/11 signaling pathway for this compound.

The binding of this compound to M1, M3, and M5 muscarinic receptor subtypes is expected to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[2][4]

Figure 2: Postulated Gi/o signaling pathway for this compound.

Conversely, interaction with M2 and M4 receptors would likely activate the Gi/o pathway. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced excitability.[2]

A Novel Role: Brain-Targeting Moiety

Beyond its direct receptor interactions, this compound has been identified as a promising brain-targeting moiety. This property is of considerable interest for the development of drugs aimed at treating central nervous system (CNS) disorders, which are often hindered by the blood-brain barrier (BBB).

The Chlorambucil-Scopine (CHLS) Prodrug

A notable example is the synthesis of a chlorambucil-scopine (CHLS) prodrug.[5][6] Studies have shown that conjugating the anticancer agent chlorambucil to this compound significantly enhances its brain uptake.

Quantitative Data: Brain Uptake of CHLS

| Parameter | Fold Increase (CHLS vs. Chlorambucil) | Reference |

| Brain AUC(0-t) | 14.25 | [5][6] |

| Brain Cmax | 12.20 | [5][6] |

This enhanced brain penetration translated to superior anti-glioma activity in vitro.[5][6] The exact mechanism by which this compound facilitates BBB transport is still under investigation but is thought to involve an energy-dependent process.[5]

Figure 3: Workflow of CHLS from synthesis to action.

Experimental Protocols

A comprehensive understanding of this compound's mechanism of action relies on a suite of established and adaptable experimental protocols.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Methodology: This assay is typically performed using cell membranes expressing specific muscarinic receptor subtypes (M1-M5).

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended. Protein concentration is determined using a standard method like the Lowry assay.[7]

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression and converted to a Ki value using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis

Objective: To measure the extracellular levels of this compound and neurotransmitters in specific brain regions of freely moving animals.

Methodology:

-

Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, prefrontal cortex) of an anesthetized animal.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[9][10]

-

Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, at regular intervals.

-

Analysis: Analyze the dialysate samples for this compound and neurotransmitter concentrations using a sensitive analytical technique such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[9]

Quantitative Analysis of this compound in Biological Samples

Objective: To determine the concentration of this compound in plasma and brain tissue.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation: Separate this compound from other components in the sample using a reversed-phase HPLC column.

-

Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. An internal standard is used for accurate quantification.[11]

Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic effects of this compound or its conjugates on cell lines.

Methodology:

-

Cell Seeding: Plate cells (e.g., glioma cells) in a 96-well plate and allow them to adhere.

-

Treatment: Expose the cells to varying concentrations of this compound or a this compound-containing compound for a specified period.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[13]

Metabolic Pathway of Scopolamine to this compound

This compound is formed through the hydrolysis of scopolamine. This metabolic conversion is a key step in the detoxification and elimination of scopolamine from the body.

Figure 4: Metabolic conversion of scopolamine to this compound.

Conclusion and Future Directions

The available evidence clearly indicates that this compound, a primary metabolite of scopolamine, is not an inert molecule. Its selective, albeit moderate, affinity for muscarinic acetylcholine receptors suggests a potential role in modulating cholinergic neurotransmission. Furthermore, its capacity to act as a brain-targeting moiety opens up exciting new avenues for the delivery of therapeutics to the central nervous system.

Future research should focus on several key areas to further elucidate the mechanism of action of this compound:

-

Detailed Signaling Studies: Investigating the specific downstream second messenger systems (e.g., intracellular calcium, cAMP) affected by this compound binding to different muscarinic receptor subtypes.

-

In Vivo Functional Studies: Conducting in vivo experiments to determine the physiological and behavioral effects of this compound administration alone, independent of scopolamine.

-

BBB Transport Mechanism: Elucidating the precise molecular mechanisms by which this compound facilitates transport across the blood-brain barrier.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing robust PK/PD models to correlate this compound concentrations with its pharmacological effects.

A deeper understanding of this compound's mechanism of action will not only provide a more complete picture of scopolamine's pharmacology but also has the potential to unlock new therapeutic strategies for a range of neurological disorders.

References

- 1. Synthesis and biophysical characterization of chlorambucil anticancer ether lipid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Second messengers in cholinergic-induced convulsions and neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.usm.my [eprints.usm.my]

- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uva.theopenscholar.com [uva.theopenscholar.com]

- 10. goums.ac.ir [goums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

The Role of Scopine in Tropane Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropane alkaloids (TAs), notably hyoscyamine and scopolamine, are indispensable anticholinergic agents in modern medicine. Their biosynthesis in plants, primarily within the Solanaceae family, is a complex enzymatic pathway. This technical guide provides an in-depth exploration of the formation of the scopine moiety, a critical structural component of the pharmaceutically valuable alkaloid, scopolamine. Contrary to any role as a free precursor, the this compound structure is synthesized in situ from hyoscyamine through a dual-action catalytic process. This guide details the core biosynthetic pathway, presents quantitative data on key enzymatic reactions, outlines detailed experimental protocols for pathway analysis and manipulation, and provides visual diagrams of the biochemical and experimental workflows.

The Core Biosynthetic Pathway of Tropane Alkaloids

The biosynthesis of tropane alkaloids originates from the amino acids L-arginine and L-phenylalanine. L-arginine provides the tropane ring skeleton via putrescine, while L-phenylalanine is the precursor to the tropic acid moiety of hyoscyamine and scopolamine. The formation of the core tropane structure, tropinone, is a critical juncture. Tropinone is then stereospecifically reduced by tropinone reductase I (TR-I) to tropine, the precursor for hyoscyamine and scopolamine.

The final and crucial steps in scopolamine synthesis involve the conversion of hyoscyamine, which is an ester of tropine and tropic acid. This conversion is catalyzed by the bifunctional, non-heme dioxygenase, hyoscyamine 6β-hydroxylase (H6H) . This single enzyme performs a two-step reaction on the hyoscyamine molecule:

-

Hydroxylation: H6H first hydroxylates hyoscyamine at the 6β-position of the tropane ring, forming 6β-hydroxyhyoscyamine (also known as anisodamine).

-

Epoxidation: Subsequently, the same enzyme catalyzes an oxidative ring closure (epoxidation) between the 6β-hydroxyl group and the C7 position of the tropane ring, forming the characteristic epoxide bridge of the this compound moiety within the final product, scopolamine.

Therefore, free this compound is not an intermediate in the forward biosynthesis of scopolamine . The this compound structure is formed after the esterification of tropine with tropic acid, directly on the hyoscyamine molecule.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the key steps leading to the formation of scopolamine.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of tropane alkaloid biosynthesis is governed by the kinetic properties of its key enzymes. The following tables summarize important kinetic parameters and product yields reported in the literature.

Table 1: Kinetic Parameters of Key Enzymes in Tropane Alkaloid Biosynthesis

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Putrescine N-methyltransferase (PMT) | Multiple Solanaceae | Putrescine | - | 0.16 - 0.39 | [1] |

| Tropinone Reductase I (TR-I) | Datura stramonium | Tropinone | 4180 | 2.40 | [2] |

| Brugmansia aurea | Tropinone | 2650 | 2.93 | [2] | |

| Hyoscyamine 6β-hydroxylase (H6H) | Hyoscyamus niger | Hyoscyamine | 35 | - | [3] |

| Hyoscyamus niger | 2-Oxoglutarate | 43 | - | [3] | |

| Datura metel | Hyoscyamine | 50 | - | [4] | |

| Datura metel | 2-Oxoglutarate | 50 | - | [4] | |

| Brugmansia sanguinea | Hyoscyamine | ~60 | - | [5] | |

| Atropa belladonna | Hyoscyamine | - | 10 ± 0.1 (kC6H) | [6] |

Table 2: Tropane Alkaloid Production in Various Plant Systems

| Plant System | Species | Key Genetic Modification | Hyoscyamine Content | Scopolamine Content | Reference |

| Hairy Root Culture | Hyoscyamus niger | Wild-type | 1.6 mg/g DW | 5.3 mg/g DW | [7] |

| Hairy Root Culture | Hyoscyamus niger | Wild-type (MS medium) | 2.7% DW | - | [8] |

| Hairy Root Culture | Hyoscyamus niger | Overexpression of pmt & h6h | - | 411 mg/L | [9] |

| Transgenic Plant | Atropa belladonna | Overexpression of pmt & h6h | - | up to 5.13 mg/g | [10][11] |

| Transgenic Plant | Atropa belladonna | Overexpression of h6h | Hyoscyamine almost completely converted | 7.3-fold increase vs. control | [12][13] |

DW = Dry Weight

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tropane alkaloid biosynthesis.

Protocol for Extraction and HPLC Analysis of Hyoscyamine and Scopolamine

This protocol is adapted from methods described for the analysis of tropane alkaloids in Hyoscyamus and other Solanaceae species[14][15][16][17][18].

1. Plant Material Preparation:

-

Harvest plant tissue (e.g., roots, leaves) and freeze immediately in liquid nitrogen.

-

Lyophilize the frozen tissue to dryness and then grind into a fine powder.

2. Extraction:

-

Weigh approximately 100 mg of dried, powdered plant material into a centrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol or a mixture of chloroform:methanol:25% ammonium hydroxide at 15:5:1 v/v/v).

-

Vortex thoroughly to ensure complete mixing.

-

Perform ultrasound-assisted extraction by placing the tube in an ultrasonic bath for 10-30 minutes at a controlled temperature (e.g., 25-45°C)[14].

-

Centrifuge the mixture at 12,000 rpm for 15 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

-

System: A standard HPLC system with a DAD or UV detector.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer. A common mobile phase is a 75:25 (v/v) mixture of triethylammonium phosphate buffer (e.g., 30 mM, pH 6.2) and acetonitrile[15][16].

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Room temperature or controlled at 25°C.

-

Injection Volume: 20 µL.

4. Quantification:

-

Prepare standard solutions of hyoscyamine and scopolamine of known concentrations in the mobile phase.

-

Generate a standard curve by plotting peak area against concentration for each standard.

-

Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curve.

Enzyme Assay for Hyoscyamine 6β-Hydroxylase (H6H)

This protocol is based on the characterization of H6H from various Solanaceae species[3][4][5][6][19].

1. Enzyme Preparation:

-

Recombinantly express and purify H6H from a suitable host system (e.g., E. coli).

-

Alternatively, prepare a crude protein extract from plant roots known to have high H6H activity (e.g., Hyoscyamus niger hairy roots).

2. Reaction Mixture (Total Volume: 100 µL):

-

Buffer: 20 mM Tris-HCl, pH 7.6-7.8.

-

Substrate: 50-100 µM L-hyoscyamine.

-

Cofactors:

-

100 µM 2-oxoglutarate.

-

50 µM FeSO4.

-

1 mM Ascorbate.

-

Catalase (to remove H2O2).

-

-

Enzyme: Add a suitable amount of purified H6H or crude protein extract (e.g., 0.6 µM final concentration).

3. Reaction Procedure:

-

Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a set period (e.g., 1 hour), ensuring the reaction stays within the linear range.

-

Stop the reaction by adding an equal volume of ethyl acetate.

4. Product Analysis:

-

Vortex the tube vigorously to extract the alkaloids into the ethyl acetate phase.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Re-dissolve the residue in a known volume of HPLC mobile phase.

-

Analyze the products (6β-hydroxyhyoscyamine and scopolamine) and remaining substrate (hyoscyamine) by HPLC as described in Protocol 3.1.

5. Kinetic Parameter Determination:

-

To determine Km and Vmax, vary the concentration of one substrate (e.g., hyoscyamine) while keeping the others saturated.

-

Measure the initial reaction velocity at each substrate concentration.

-

Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters.

Protocol for Agrobacterium-mediated Transformation of Hyoscyamus niger

This protocol provides a general framework for the genetic engineering of tropane alkaloid-producing plants, adapted from various Solanaceae transformation protocols[20][21].

1. Preparation of Agrobacterium tumefaciens:

-

Introduce a binary vector containing the gene of interest (e.g., h6h cDNA under the control of a CaMV 35S promoter) into a suitable Agrobacterium strain (e.g., EHA101, C58C1).

-

Grow a single colony of the transformed Agrobacterium in liquid LB medium with appropriate antibiotics overnight at 28°C.

-

Pellet the bacteria by centrifugation and resuspend in a liquid MS-based infection medium containing acetosyringone (e.g., 100 µM) to an OD600 of 0.6-0.8.

2. Explant Preparation and Infection:

-

Sterilize seeds of Hyoscyamus niger and germinate them on a hormone-free MS medium.

-

Excise explants (e.g., leaf discs, stem segments) from the sterile seedlings.

-

Immerse the explants in the Agrobacterium suspension for 15-30 minutes.

-

Blot the explants dry on sterile filter paper.

3. Co-cultivation:

-

Place the infected explants on a co-cultivation medium (MS medium with appropriate hormones for callus induction) and incubate in the dark at 22-25°C for 2-3 days.

4. Selection and Regeneration:

-

Transfer the explants to a selection medium. This is typically the same as the co-cultivation medium but supplemented with a selective agent (e.g., 50 mg/L kanamycin) and an antibiotic to eliminate Agrobacterium (e.g., 500 mg/L cefotaxime).

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

Once resistant calli form and shoots begin to regenerate, transfer the shoots to a shoot elongation medium.

5. Rooting and Acclimatization:

-

Excise well-developed shoots (3-4 cm) and transfer them to a rooting medium (e.g., half-strength MS medium with an auxin like IBA).

-

Once a healthy root system has developed, carefully remove the plantlets from the agar, wash the roots, and transfer them to soil.

-

Acclimatize the plants in a high-humidity environment for 1-2 weeks before moving them to standard greenhouse conditions.

6. Analysis of Transgenic Plants:

-

Confirm the integration of the transgene using PCR on genomic DNA.

-

Analyze transgene expression using RT-qPCR.

-

Quantify changes in tropane alkaloid profiles using HPLC as described in Protocol 3.1.

Visualizing Workflows and Mechanisms

Experimental Workflow for Metabolic Engineering

This diagram outlines the typical workflow for enhancing scopolamine production in a plant like Atropa belladonna or Hyoscyamus niger.

Catalytic Mechanism of Hyoscyamine 6β-Hydroxylase (H6H)

This diagram illustrates the dual catalytic function of H6H, which is central to the formation of the this compound moiety.

Conclusion

The biosynthesis of scopolamine is a testament to the intricate and efficient nature of plant secondary metabolism. The key to the formation of its this compound moiety lies not with a free this compound precursor, but with the remarkable bifunctional enzyme hyoscyamine 6β-hydroxylase. This enzyme's ability to perform two distinct oxidative transformations—hydroxylation and epoxidation—on the intact hyoscyamine molecule is a critical control point in the pathway. For researchers in drug development and metabolic engineering, targeting the expression and efficiency of H6H, often in conjunction with upstream enzymes like PMT, remains the most promising strategy for enhancing the production of this vital pharmaceutical compound. The data and protocols provided in this guide offer a solid foundation for further research and development in this field.

References

- 1. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hyoscyamine 6 beta-hydroxylase, an enzyme involved in tropane alkaloid biosynthesis, is localized at the pericycle of the root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Optimized Substrate Positioning Enables Switches in C–H Cleavage Site and Reaction Outcome in the Hydroxylation-Epoxidation Sequence Catalyzed by Hyoscyamine 6β-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of tropane alkaloids in Hyoscyamus niger (black henbane) hairy roots grown in bubble-column and spray bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pnas.org [pnas.org]

- 10. Promoting scopolamine biosynthesis in transgenic Atropa belladonna plants with pmt and h6h overexpression under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing the scopolamine production in transgenic plants of Atropa belladonna by overexpressing pmt and h6h genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Ultrasound-assisted extraction of scopolamine and hyoscyamine from Hyoscyamus niger roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sid.ir [sid.ir]

- 17. researchgate.net [researchgate.net]

- 18. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Exploring the Anticholinergic Properties of Scopine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticholinergic properties of scopine, the core chemical scaffold of the potent antimuscarinic agent scopolamine. While this compound itself is largely inactive, its structural framework is fundamental to the pharmacological activity of scopolamine and related tropane alkaloids. This document details the mechanism of action, associated signaling pathways, quantitative binding data, and the experimental protocols used to characterize these properties.

Core Concepts: this compound and Anticholinergic Action

This compound is a tropane alkaloid characterized by a bicyclic structure containing a nitrogen heteroatom and a distinguishing 6,7-epoxy bridge. It is most commonly derived from the hydrolysis of scopolamine, a naturally occurring compound found in plants of the Solanaceae family.[1][2] Anticholinergic agents function by competitively inhibiting the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors in the central and peripheral nervous systems.[1][3] Compounds based on the this compound scaffold, like scopolamine, are non-selective antagonists for all five muscarinic acetylcholine receptor subtypes (M1-M5).[4]

This antagonism blocks parasympathetic nervous system signals, leading to a range of physiological effects, including decreased gastrointestinal motility and secretions, mydriasis (pupil dilation), and central nervous system effects like drowsiness.[1][3][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound-based anticholinergics is competitive antagonism at muscarinic acetylcholine receptors (mAChRs).[1][4] These G-protein coupled receptors (GPCRs) are integral to numerous physiological functions. By binding to the same site as acetylcholine without activating the receptor, these antagonists prevent downstream signaling.

The five mAChR subtypes are linked to distinct G-protein signaling cascades:

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonism by a this compound-based compound blocks this entire cascade.[4]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and modulation of ion channels.[4] Antagonism prevents this inhibitory effect.

A notable pathway influenced by scopolamine, particularly through M2 receptor blockade, is the mTORC1-BDNF signaling pathway .[6][7] Blockade of M2-AChR in the medial prefrontal cortex activates this pathway, which is linked to synaptogenesis and has been identified as a key mechanism for the rapid antidepressant effects observed with scopolamine.[6][8]

References

- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patrinum.ch [patrinum.ch]

- 8. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical Methods for the Detection and Quantification of Scopine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine is a tropane alkaloid and a key precursor in the biosynthesis of scopolamine, a valuable pharmaceutical compound with anticholinergic properties. The accurate detection and quantification of this compound are crucial for various applications, including the metabolic engineering of plants to enhance scopolamine production, the quality control of pharmaceutical preparations, and forensic analysis. This document provides detailed application notes and protocols for the analytical determination of this compound using modern chromatographic techniques. While specific validated methods for this compound are not abundantly available in the public literature, the protocols presented here are adapted from well-established methods for structurally similar tropane alkaloids, such as scopolamine and atropine, and provide a strong foundation for the development and validation of this compound-specific assays.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids like this compound, which may exhibit thermal instability, careful optimization of the GC inlet temperature and the use of derivatization are often necessary to achieve reliable and reproducible results.[1][2]

Application Note: GC-MS Analysis of this compound

This method is suitable for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts and biological fluids. Derivatization is recommended to improve the thermal stability and chromatographic behavior of this compound.

Principle: The sample containing this compound is first extracted and then derivatized to a more volatile and thermally stable form, typically a trimethylsilyl (TMS) ether. The derivatized sample is then injected into the GC-MS system, where this compound is separated from other components on a capillary column and subsequently detected by the mass spectrometer.

Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of aqueous sample (e.g., plant extract digest, urine), add a suitable internal standard (e.g., atropine-d3).

-

Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., ammonium hydroxide).

-

Add 5 mL of an organic solvent (e.g., a mixture of hexane and ethyl acetate, 1:1 v/v).[3]

-

Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

-

To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Inlet Temperature: 250°C (Note: Lower temperatures should be tested to minimize thermal degradation).[1]

-

Injection Volume: 1 µL, splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/minute.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data (Adapted for this compound)

The following table summarizes typical validation parameters for the GC-MS analysis of related tropane alkaloids, which can be used as a starting point for the validation of a this compound-specific method.

| Parameter | Typical Value for Tropane Alkaloids | Reference |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [4] |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [4] |

| Linearity Range | 5 - 1000 ng/mL | [4] |

| Recovery | 85 - 110% | [4] |

| Precision (RSD) | < 15% | [4] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices. It often does not require derivatization.

Application Note: LC-MS/MS Analysis of this compound

This method provides high sensitivity and specificity for the quantification of this compound in various samples, including plant materials and biological fluids.

Principle: this compound is extracted from the sample matrix and separated from other components using reverse-phase liquid chromatography. The analyte is then ionized using an electrospray ionization (ESI) source and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load 1 mL of the sample (e.g., diluted plant extract, plasma) onto the cartridge.

-

Wash the cartridge with 3 mL of water to remove polar interferences.

-

Elute this compound with 2 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[5]

2. LC-MS/MS Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[3]

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient:

-

Start with 5% B, hold for 1 minute.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.[3]

-

Injection Volume: 10 µL.[3]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: To be determined by infusing a this compound standard. For scopolamine, a related compound, the transition is m/z 304.2 → 138.1.[3] A similar approach would be used for this compound.

Quantitative Data (Adapted for this compound)

The following table presents typical validation parameters for the LC-MS/MS analysis of scopolamine, which can serve as a benchmark for a this compound method.

| Parameter | Typical Value for Scopolamine | Reference |

| Limit of Detection (LOD) | 0.5 - 5 pg/mL | [5] |

| Limit of Quantification (LOQ) | 1 - 10 pg/mg in hair | [3] |

| Linearity Range | 5 - 5000 pg/mL in serum | [5] |

| Recovery | > 80% | [3] |

| Precision (RSD) | < 10% | [5] |

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While less sensitive, it can be suitable for the analysis of this compound in samples where the concentration is relatively high.

Application Note: HPLC-UV Analysis of this compound

This method is applicable for the quantification of this compound in pharmaceutical formulations and plant extracts with relatively high concentrations of the analyte.

Principle: this compound is extracted and separated by reverse-phase HPLC. The concentration of this compound is determined by measuring its absorbance at a specific wavelength using a UV detector.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

-

For Plant Material:

-

Extract 1 g of powdered plant material with 10 mL of methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm filter.

-

-

For Pharmaceutical Formulations:

-

Dissolve a known amount of the formulation in the mobile phase to achieve a target concentration within the linear range.

-

Filter the solution through a 0.45 µm filter.

-

2. HPLC-UV Conditions:

-

Column: C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 5mM sodium 1-heptanesulfonate, pH 3.5) in a ratio of 25:75 (v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Injection Volume: 20 µL.

-

Detection Wavelength: this compound lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-210 nm) is necessary.[6]

Quantitative Data (Adapted for this compound)

The table below shows typical validation parameters for the HPLC-UV analysis of related tropane alkaloids.

| Parameter | Typical Value for Tropane Alkaloids | Reference |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | [7][8] |

| Limit of Quantification (LOQ) | 0.15 - 0.7 µg/mL | [7][8] |

| Linearity Range | 0.1 - 50 µg/mL | [6] |

| Recovery | 98 - 102% | [7] |

| Precision (RSD) | < 2% | [7] |

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the biosynthetic pathway of scopolamine, highlighting the central role of this compound as an intermediate.

Caption: Biosynthetic pathway of scopolamine showing the formation of this compound.

General Analytical Workflow

The diagram below outlines a typical workflow for the analysis of this compound from a sample matrix.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of atropine and scopolamine in hair by LC-MS/MS after Datura stramonium chronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. farmaciajournal.com [farmaciajournal.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of Scopine using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the structural analysis of scopine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes comprehensive experimental workflows, data presentation in tabular format, and visualization of the analytical processes. These methodologies are crucial for the identification, quantification, and structural confirmation of this compound in various research and development settings.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns. Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is particularly effective for analyzing tropane alkaloids like this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound.

1.1.1 Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 methanol:water mixture to create working standards of desired concentrations (e.g., 1 µg/mL).

-

Matrix Samples (e.g., Plasma, Urine): For biological samples, a protein precipitation or liquid-liquid extraction step is necessary. To 100 µL of plasma, add 300 µL of acetonitrile, vortex for 3 minutes, and centrifuge at 15,000 x g for 10 minutes to precipitate proteins[1]. The supernatant can then be diluted and injected. Urine or feces samples may require solid-phase extraction (SPE) using C18 cartridges for cleanup[2].

1.1.2 Liquid Chromatography (LC) Conditions:

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 2 mM ammonium acetate in water, adjusted to pH 3.5 with formic acid[2][3].

-

Flow Rate: 0.4 mL/min[1].

-

Gradient: A typical gradient can be programmed as follows: 10% B for 1 min, ramp to 90% B over 8 min, hold for 2 min, then return to initial conditions and equilibrate for 4 min.

-

Injection Volume: 3-5 µL[1].

-

Column Temperature: 30 °C[1].

1.1.3 Mass Spectrometry (MS) Conditions:

-

Instrument: A triple-quadrupole or ion trap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion: The protonated molecule [M+H]⁺ for this compound (C₈H₁₃NO₂) has a calculated m/z of approximately 156.102. The instrument will select for this precursor ion (e.g., m/z 156.1)[4].

-

MS/MS Analysis: The selected precursor ion is subjected to Collision-Induced Dissociation (CID) to generate product ions. Collision energy should be optimized to produce a rich fragmentation spectrum.

-

Data Acquisition: Data is acquired in Multiple Reaction Monitoring (MRM) mode for quantification or full scan MS/MS mode for structural confirmation.

Data Presentation: ESI-MS/MS Fragmentation of this compound

The fragmentation of the this compound precursor ion [M+H]⁺ (m/z ≈ 156.1) provides characteristic product ions useful for its identification. The quantitative data below is derived from experimental evidence.[4]

| Precursor Ion (m/z) | Product Ion (m/z) | Relative Intensity (%) | Putative Fragment |

| 156.102 | 156.102 | 100.00 | [M+H]⁺ |

| 156.102 | 110.097 | 24.55 | [M+H - C₂H₄O]⁺ |

| 156.102 | 84.083 | 43.85 | [M+H - C₃H₄O₂]⁺ |

| 156.102 | 44.050 | 50.33 | [C₂H₆N]⁺ |

| 156.102 | 42.034 | 78.92 | [C₂H₄N]⁺ |

Mandatory Visualization: Mass Spectrometry Workflow

References

Application Notes and Protocols for the Purification of Scopine from Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of scopine from typical reaction mixtures, particularly following the reduction of scopolamine. The described methods include liquid-liquid extraction, crystallization, and column chromatography, designed to yield high-purity this compound suitable for subsequent synthetic applications, such as the production of tiotropium bromide.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic agent tiotropium bromide.[1][2] Its purity is critical as impurities can affect the yield and quality of the final active pharmaceutical ingredient.[1] The primary source of crude this compound is the chemical reduction of scopolamine. The resulting reaction mixture typically contains this compound, unreacted starting material, byproducts such as scopoline, and inorganic salts from the reagents used.[1] This document outlines three effective protocols for the purification of this compound from such mixtures.

Purification Strategies Overview

A typical purification workflow for this compound from a reaction mixture involves an initial extraction to separate the basic this compound from acidic and neutral impurities, followed by a crystallization step to obtain a high-purity salt form (e.g., hydrobromide). Alternatively, column chromatography can be employed for the purification of the this compound free base.

References

Application Notes and Protocols: Scopine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopine, a tropane alkaloid with a distinctive bicyclic framework, serves as a highly valuable and versatile chiral building block in modern organic synthesis. Its unique stereochemistry and reactive functional groups, including a hydroxyl group and an epoxide, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] this compound's structural similarity to naturally occurring alkaloids has positioned it as a key intermediate in the development of novel therapeutics, especially those targeting neurological disorders.[1][2] These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its preparation and key transformations, quantitative data for comparative analysis, and visual diagrams of synthetic pathways.

Data Presentation

Table 1: Synthesis of this compound and Key Derivatives - Reaction Yields

| Entry | Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | Hydrolysis/Reduction | Scopolamine Hydrobromide Trihydrate | Sodium Borohydride, Ethanol, 0 °C to RT | This compound Hydrobromide | 88.2 - 98.5 | WO2021133280A1 |

| 2 | Transesterification | This compound | Methyl di-(2-thienyl)glycolate, Sodium metal, Toluene, ≤ 95 °C | Di-(2-thienyl)glycolic acid this compound ester | 45 - 70 | WO2013135219A1[3] |

| 3 | Transesterification | This compound | Methyl di-(2-thienyl)glycolate, NaH, DBU, DMF, 60 °C | Di-(2-thienyl)glycolic acid this compound ester | > 60 | WO2009087419A1[4] |

| 4 | Amination | Scopolamine Hydrobromide | Piperidine, 120 °C | This compound 3-(N-piperidino)-2-phenylpropionate | 88 | (PDF) Synthesis of this compound 3-amino-2-phenylpropionate derivatives |

| 5 | Amination | Scopolamine Hydrobromide | Morpholine, 120 °C | This compound 3-(N-morpholino)-2-phenylpropionate | 70 | (PDF) Synthesis of this compound 3-amino-2-phenylpropionate derivatives |

Table 2: Biological Activity of this compound-Containing Compounds

| Compound | Target/Application | Assay | Result | Reference |

| Chlorambucil-Scopine (CHLS) Prodrug | Anti-glioma | C6 cell line cytotoxicity | IC50 = 65.42 nM/mL | This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil[3] |

| Chlorambucil (CHL) | Anti-glioma | C6 cell line cytotoxicity | IC50 > 400 nM/mL | This compound as a novel brain-targeting moiety enhances the brain uptake of chlorambucil[3] |

| Scopolamine | Muscarinic Acetylcholine Receptor Antagonist | Oocyte 5-HT3 receptor inhibition | IC50 = 2.09 μM | The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors |

| Atropine | Muscarinic Acetylcholine Receptor Antagonist | Oocyte 5-HT3 receptor inhibition | IC50 = 1.74 μM | The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrobromide from Scopolamine Hydrobromide Trihydrate

This protocol describes the preparation of this compound hydrobromide by the reduction of the ester group of scopolamine.

Materials:

-

Scopolamine hydrobromide trihydrate

-

Absolute Ethanol

-

Sodium borohydride

-

Water

-

Diethyl ether

-

Hydrobromic acid (2 M)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Suspend scopolamine hydrobromide trihydrate (10.0 g, 22.84 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to approximately 0 °C using an ice bath.

-

Add sodium borohydride (4.0 g, 105.7 mmol) portion-wise to the stirred suspension, maintaining the temperature below 30 °C.

-

After the addition is complete, add water (4.8 mL) to the reaction mixture.

-

Allow the reaction mixture to stir for 3.5 hours.

-

Upon completion of the reaction (monitored by TLC), add diethyl ether (50 mL).

-

Acidify the mixture to pH 3 with 2 M hydrobromic acid.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the solid under vacuum to yield this compound hydrobromide.

Expected Yield: 88.2 - 98.5%

Protocol 2: Transesterification of this compound with Methyl di-(2-thienyl)glycolate

This protocol details the synthesis of di-(2-thienyl)glycolic acid this compound ester, a key intermediate in the synthesis of tiotropium bromide.[5]

Materials:

-

This compound

-

Methyl di-(2-thienyl)glycolate

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Vacuum pump and nitrogen line

-

Hydrobromic acid (2 M)

Procedure:

-

Suspend this compound hydrobromide (15 g) in dimethylformamide (165 mL) in a round-bottom flask at room temperature.

-

Add anhydrous potassium carbonate (17.6 g) and stir the mixture for one hour.

-

In a separate flask, dissolve methyl di-(2-thienyl)glycolate (16.2 g) in dimethylformamide (30 mL).

-

Add the methyl di-(2-thienyl)glycolate solution and additional anhydrous potassium carbonate (4.4 g) to the this compound mixture.

-

Heat the reaction mixture to 60 - 65 °C under vacuum with nitrogen stripping for 18 hours.

-

After the reaction is complete, add dimethylformamide (225 mL) to the mixture.

-

Cool the reaction mixture to 0 °C and acidify to pH 3 with 2 M hydrobromic acid.

-

The product can be isolated by extraction and further purified by crystallization.

Expected Yield: > 60%

Protocol 3: Synthesis of a Chlorambucil-Scopine Prodrug (Conceptual)

This conceptual protocol outlines a potential synthetic route for the esterification of chlorambucil with this compound to form a brain-targeting prodrug.

Materials:

-

Chlorambucil

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve chlorambucil (1 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add 4-dimethylaminopyridine (0.1 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the Chlorambucil-Scopine ester.

Mandatory Visualizations

Caption: Synthesis of this compound from Scopolamine.

Caption: Transesterification of this compound.

Caption: Synthesis of Chlorambucil-Scopine Prodrug.

Conclusion

This compound's unique structural features and inherent chirality make it a powerful and versatile building block in organic synthesis. The protocols and data presented herein demonstrate its utility in the preparation of key pharmaceutical intermediates and novel drug candidates. Further exploration of this compound's reactivity is expected to lead to the development of new synthetic methodologies and the discovery of novel bioactive molecules.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2013135219A1 - A method of preparing the this compound ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide, and its new form - Google Patents [patents.google.com]

- 4. WO2009087419A1 - Novel process for the preparation of this compound esters - Google Patents [patents.google.com]

- 5. WO2013046138A1 - Process for the preparation of this compound esters - Google Patents [patents.google.com]

Application of Scopine in the Synthesis of Tiotropium Bromide: A Detailed Guide for Researchers